molecular formula C20H24N2O2S3 B441724 4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 351470-06-9

4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B441724
CAS No.: 351470-06-9
M. Wt: 420.6g/mol
InChI Key: UFRFWBVENZYLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound with a unique structure that combines a morpholine ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .

Scientific Research Applications

4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its combination of a morpholine ring and a quinoline derivative, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

351470-06-9

Molecular Formula

C20H24N2O2S3

Molecular Weight

420.6g/mol

IUPAC Name

2-morpholin-4-yl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C20H24N2O2S3/c1-12-9-13(2)17-14(10-12)16-18(26-27-19(16)25)20(3,4)22(17)15(23)11-21-5-7-24-8-6-21/h9-10H,5-8,11H2,1-4H3

InChI Key

UFRFWBVENZYLQU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CN4CCOCC4)(C)C)SSC3=S)C

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CN4CCOCC4)(C)C)SSC3=S)C

Origin of Product

United States

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